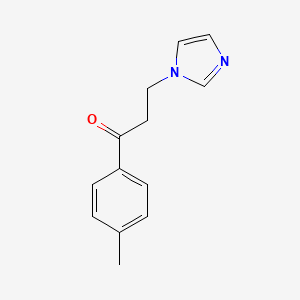
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one, also known as 4-Methylpentedrone or 4-MPD, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It is a stimulant compound that has been used as a research chemical by scientists to study its properties and effects on the body.
Wissenschaftliche Forschungsanwendungen
PET/CT in Radiotherapy Planning for Head and Neck Tumors
PET/CT imaging, integrating molecular and anatomic imaging, is used for evaluating tissue oxygenation with hypoxia-sensitive radiopharmaceuticals. This is crucial for treating head and neck tumors, as hypoxia reduces the cure rate. The radiopharmaceuticals, including 18F-HX4, allow precise hypoxic subvolume identification within the tumor, optimizing intensity-modulated radiation therapy (IMRT) and volumetric arc therapy (VMAT). Identifying hypoxic areas enables tailored radiation dose escalation in radioresistant areas, enhancing disease-free survival rates (Lopes, Ferreira & Caetano, 2020).
Anticancer Activities of African Medicinal Spices and Vegetables
African medicinal spices and vegetables exhibit significant anticancer properties. Techniques like the MTT assay and others are used to measure in vitro cytotoxicity. The cytotoxic extracts from these sources include Aframomum arundinaceum and others, showing promising activities against cancer cells. These extracts induce apoptosis, cell cycle arrest, disrupt mitochondrial membrane potential, and generate reactive oxygen species, highlighting their potential in cancer therapy (Kuete, Karaosmanoğlu & Sivas, 2017).
Significance of Imidazoline Receptors in Toxicology
Imidazoline receptors are significantly associated with the pharmacological and toxicological effects of certain drugs. Three distinct classes of imidazoline receptors (I-1, I-2, I-3) are involved in various physiological responses. I-1 receptors relate to hypotensive activity, I-2 receptors interact with monoamine oxidase, potentially offering antidepressant action, and I-3 receptors modulate glucose homeostasis. Understanding these receptors is crucial for developing therapeutic agents and managing patients with imidazoline overdose (Lowry & Brown, 2014).
Metabolomics Biomarkers for Bisphenol A Exposure
Bisphenol A (BPA) exposure has complex toxic effects on organisms, verified by significant changes in metabolic pathways like glycolysis, Krebs cycle, and others after exposure. Metabolomics studies indicate lactate and choline as consistent biomarkers for BPA exposure. This review emphasizes the need for more targeted metabolomics and epidemiological studies to validate these biomarkers for assessing BPA exposure in humans (Wang et al., 2018).
Eigenschaften
IUPAC Name |
3-imidazol-1-yl-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-11-2-4-12(5-3-11)13(16)6-8-15-9-7-14-10-15/h2-5,7,9-10H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKCDQIFYWNORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


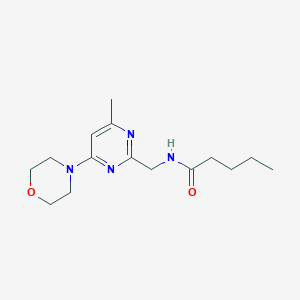

![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2841686.png)
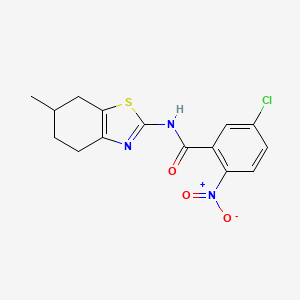
![5-(3-chlorophenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2841691.png)
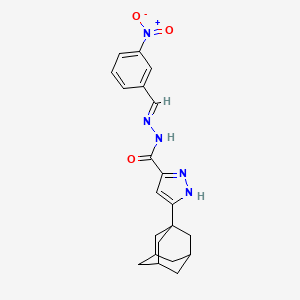
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2841696.png)
![{[(Allylamino)(imino)methyl]thio}acetic acid](/img/structure/B2841697.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2841699.png)
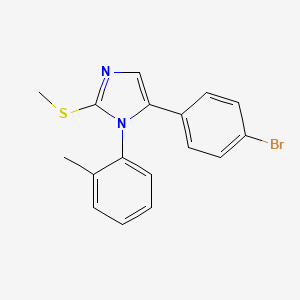
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate](/img/structure/B2841702.png)
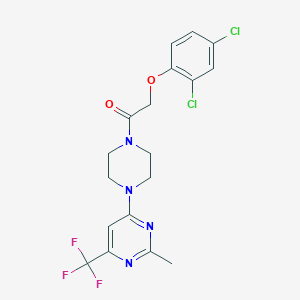
![(1R,12R,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/no-structure.png)